Methyl 2-bromo-5-hydroxybenzoate
Overview
Description
Methyl 2-bromo-5-hydroxybenzoate is an organic compound with the molecular formula C8H7BrO3. It is a derivative of benzoic acid and features a bromine atom and a hydroxyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine .
Mechanism of Action
Biochemical Pathways
It has been used in the preparation of macrocyclic mcl-1 inhibitors for the treatment of multiple myeloma . This suggests that it may have an impact on the pathways related to cell cycle regulation and apoptosis, but more research is needed to confirm this.
Result of Action
Its use in the synthesis of mcl-1 inhibitors suggests that it may have a role in inducing apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
Methyl 2-bromo-5-hydroxybenzoate can participate in biochemical reactions involving free radical bromination and nucleophilic substitution . The compound can interact with enzymes and other biomolecules, particularly in the benzylic position . The nature of these interactions is typically through resonance stabilization .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a succinimidyl radical (S·) which removes a hydrogen atom to form succinimide (SH). This reaction is part of a free radical reaction . The compound can also participate in SN1 or SN2 pathways, depending on the halides involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-5-hydroxybenzoate can be synthesized through several methods. One common synthetic route involves the bromination of methyl 5-hydroxybenzoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Oxidation: Formation of 2-bromo-5-hydroxybenzaldehyde or 2-bromo-5-hydroxybenzoic acid.
Reduction: Formation of methyl 2-bromo-5-methoxybenzoate or methyl 2-bromo-5-hydroxybenzyl alcohol.
Scientific Research Applications
Methyl 2-bromo-5-hydroxybenzoate is utilized in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-4-hydroxybenzoate
- Methyl 2-bromo-3-hydroxybenzoate
- Methyl 2-bromo-5-methoxybenzoate
- Methyl 2-bromo-4-methoxybenzoate
Uniqueness
Methyl 2-bromo-5-hydroxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and hydroxyl groups at specific positions on the benzene ring allows for selective interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
methyl 2-bromo-5-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWIFVOBRBJANE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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